(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-6-11(9-18)19-10-17-12-5-4-7-16-13(12)19/h4-5,7,10-11H,6,8-9H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFPQYHQRMTFZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=NC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=NC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2,3-diaminopyridine derivatives with suitable electrophiles to form the imidazo[4,5-b]pyridine core . The pyrrolidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of phase transfer catalysis and solid-liquid extraction techniques to isolate the desired regioisomers . Advanced purification methods such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
a. tert-Butyl 2-(7-((3-Chloro-4-fluorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)pyrrolidine-1-carboxylate
- Key Differences :
- Substitution at the imidazo[4,5-b]pyridine C2 position with a carbamoyl group linked to a 3-chloro-4-fluorophenyl moiety.
- Pyrrolidine C2 instead of C3 linkage to the heterocycle.
- Synthesized via acetic acid-mediated cyclization at elevated temperatures (65–80°C), contrasting with the milder conditions used for the target compound .
b. (3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Key Differences :
- Expanded heterocycle (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine vs. imidazo[4,5-b]pyridine).
- Piperidine backbone (6-membered ring) instead of pyrrolidine (5-membered).
- Impact :
Analogues with Varied Protecting Groups or Substituents
a. Benzyl 3-((2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate
- Key Differences :
- Benzyl ester replaces tert-butyl carboxylate.
- Trifluoromethyl group at the imidazo[4,5-b]pyridine C2 position.
- Trifluoromethyl group enhances electron-withdrawing effects, stabilizing the heterocycle against metabolic oxidation .
b. (S)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Key Differences :
- Mercury(II) trifluoroacetate used in synthesis, introducing toxicity concerns.
- Piperidine backbone with imidazo-pyrrolo-pyrazine fusion.
- Impact :
Stereochemical and Functional Group Variations
a. (S)-tert-Butyl 3-(2-Oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 2108160-45-6)
- Key Differences :
- 2-Oxo substitution on the imidazo[4,5-b]pyridine ring.
- Molecular weight: 304.34 g/mol (C15H20N4O3).
- Impact :
- Oxo group introduces hydrogen-bond acceptor sites, improving solubility in polar solvents.
- Retains (S)-stereochemistry, suggesting shared chiral recognition with the target compound .
Biological Activity
(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate, with the CAS number 273757-03-2, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an imidazo[4,5-b]pyridine moiety with a pyrrolidine ring, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C15H20N4O2, and it has a molecular weight of approximately 288.35 g/mol. The IUPAC name denotes its stereochemistry and functional groups, essential for understanding its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 273757-03-2 |
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.35 g/mol |
| IUPAC Name | tert-butyl (3S)-3-imidazo[4,5-b]pyridin-3-ylpyrrolidine-1-carboxylate |
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. The imidazo[4,5-b]pyridine moiety is known for its ability to bind to active sites of various enzymes, potentially inhibiting their activity and leading to downstream biological effects. This mechanism is crucial for its potential applications in treating various diseases.
Pharmacological Properties
Recent studies have highlighted various pharmacological properties associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown minimum inhibitory concentrations (MIC) that rival established antibiotics .
- Anticancer Potential : The compound's structure suggests potential anticancer properties. Research into similar pyrrolidine derivatives has indicated cytotoxic effects against various cancer cell lines, including breast and lung cancer models . The unique structural attributes may enhance binding affinity to cancer-related targets.
- Neuroprotective Effects : Given the presence of nitrogen-rich heterocycles in its structure, there is potential for neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and protect against neurodegeneration .
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of several imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Anticancer Activity Assessment
In a comparative study involving various pyrrolidine derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The findings demonstrated significant growth inhibition at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent .
Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for (S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate?
The compound is typically synthesized via cyclization reactions starting from substituted pyridine intermediates. A common approach involves heating precursors like (S)-tert-butyl 2-((2-amino-pyridin-3-yl)carbamoyl)pyrrolidine-1-carboxylate in acetic acid (AcOH) at 65–80°C, followed by work-up steps such as partitioning between saturated bicarbonate and ethyl acetate (EtOAc) to isolate the product . Catalytic methods using DMAP and triethylamine in dichloromethane may also be employed for intermediate steps .
Q. Which analytical techniques are essential for confirming the compound’s structural identity?
- NMR spectroscopy : To verify the pyrrolidine backbone, tert-butyl group, and imidazo[4,5-b]pyridine moiety.
- Mass spectrometry (MS) : For molecular weight confirmation (e.g., C16H22N4O2, expected [M+H]<sup>+</sup> ~303.17).
- HPLC : To assess purity, particularly reverse-phase methods with UV detection .
Q. How can researchers ensure stereochemical integrity during synthesis?
Chiral HPLC or supercritical fluid chromatography (SFC) is critical for confirming the (S)-configuration. Optical rotation measurements and circular dichroism (CD) spectroscopy may supplement this analysis .
Advanced Research Questions
Q. What strategies minimize epimerization during the synthesis of enantiomerically pure derivatives?
- Temperature control : Avoid prolonged heating above 80°C to prevent racemization.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to stabilize the pyrrolidine ring during reactive steps .
- In-line monitoring : Employ real-time techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can contradictory spectroscopic data for structurally similar analogs be resolved?
Cross-validate using X-ray crystallography to unambiguously assign stereochemistry and compare with computational models (e.g., DFT calculations). For example, the oxo-derivative (CAS 2108160-45-6) showed distinct NMR shifts due to hydrogen bonding, which may explain discrepancies in imidazo[4,5-b]pyridine analogs .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Enzyme inhibition assays : Target kinases or proteases, as the imidazo[4,5-b]pyridine moiety is known to interact with ATP-binding pockets .
- Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular concentrations .
- SAR studies : Modify the pyrrolidine substituents (e.g., tert-butyl vs. benzyl groups) to assess potency changes .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?
The Boc group enhances solubility in organic solvents and may improve blood-brain barrier penetration. However, metabolic stability can be assessed via microsomal incubation assays (e.g., human liver microsomes) to identify hydrolysis or oxidation pathways .
Methodological Notes
- Data Reproducibility : Replicate syntheses under inert atmospheres (N2/Ar) to control for oxidative side reactions .
- Safety Protocols : Follow hazard guidelines for handling pyridine derivatives, including respiratory protection and fume hood use .
- Comparative Analysis : Use PubChem or SciFinder to benchmark spectral data against published analogs (e.g., CAS 1421026-49-4 for chloropyridine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
